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Compound of Interest

Compound Name: Blonanserin-d5

Cat. No.: B584013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Blonanserin-d5, a deuterated

isotopologue of the atypical antipsychotic Blonanserin. Given that the biological and

pharmacological properties of Blonanserin-d5 are essentially identical to its non-deuterated

counterpart, this document will focus on the extensive data available for Blonanserin, with the

understanding that it is directly applicable to the deuterated form for research and development

purposes. Blonanserin-d5 is primarily utilized as an internal standard in clinical and preclinical

pharmacokinetic studies involving the quantification of Blonanserin via mass spectrometry.

Physicochemical Properties
Blonanserin is a white to off-white solid. The deuterated form, Blonanserin-d5, shares these

characteristics.
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Property Value Source

CAS Number 1346599-86-7 -

Molecular Formula C₂₃H₂₅D₅FN₃ [1]

Molecular Weight 372.53 g/mol [1]

Unlabeled CAS Number 132810-10-7 [2][3]

Unlabeled Molecular Formula C₂₃H₃₀FN₃ [3][4]

Unlabeled Molecular Weight 367.512 g/mol [3][4]

Polar Surface Area 19.7 Å² [3]

Pharmacodynamics and Mechanism of Action
Blonanserin is an atypical antipsychotic that exhibits a unique receptor binding profile, acting as

a potent antagonist at dopamine D₂/D₃ and serotonin 5-HT₂A receptors.[1][2][5][6] This dual

antagonism is believed to be the primary mechanism for its therapeutic effects in

schizophrenia, addressing both positive and negative symptoms.[4][5]

Receptor Binding Affinity
Blonanserin demonstrates high affinity for dopamine D₂ and D₃ receptors and serotonin 5-HT₂A

receptors.[1][2] Its affinity for D₂ receptors is notably higher than that for 5-HT₂A receptors.[1]

The compound shows low affinity for other receptors such as adrenergic α₁, histamine H₁, and

muscarinic M₁ receptors, which contributes to a favorable side-effect profile with a lower

incidence of orthostatic hypotension, sedation, and anticholinergic effects.[1][5]

Receptor Ki (nM) Source

Dopamine D₂ 0.142 [1][3]

Dopamine D₃ 0.494 [1][3]

Serotonin 5-HT₂A 0.812 [3]

Serotonin 5-HT₆ 11.7 [1]

Adrenergic α₁ 26.7 [3]
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Signaling Pathways
The therapeutic and adverse effects of Blonanserin are mediated through its interaction with

specific G-protein coupled receptor (GPCR) signaling cascades.

Dopamine D₂/D₃ Receptor Antagonism: Blonanserin blocks D₂ and D₃ receptors, which are

coupled to the Gαi/o protein. This antagonism inhibits the downstream signaling cascade,

primarily by preventing the inhibition of adenylyl cyclase, thus modulating cyclic AMP (cAMP)

levels.[7][8] This action is crucial in mitigating the positive symptoms of schizophrenia, which

are associated with dopamine hyper-activity in the mesolimbic pathway.[5]
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Dopamine D2 Receptor Antagonism by Blonanserin.

Serotonin 5-HT₂A Receptor Antagonism: Blonanserin also acts as an antagonist at 5-HT₂A

receptors.[5] These receptors are coupled to the Gαq/11 protein, and their activation leads to

the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9][10][11] This

cascade results in an increase in intracellular calcium and activation of protein kinase C

(PKC).[10][11] By blocking this pathway, Blonanserin is thought to contribute to the

improvement of negative symptoms and a lower incidence of extrapyramidal side effects.[5]
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Serotonin 5-HT2A Receptor Antagonism by Blonanserin.

Pharmacokinetics
The pharmacokinetic profile of Blonanserin has been well-characterized in human studies.

Parameter Value Conditions Source

Bioavailability 55% - [2][4]

Time to Peak (Tmax) 1.5 hours - [2][4]

Elimination Half-Life

(t₁/₂)
7.7 ± 4.63 hours 4 mg single dose [3]

Elimination Half-Life

(t₁/₂)
11.9 ± 4.3 hours 8 mg single dose [3]

Protein Binding >99.7% - [2]

Volume of Distribution

(Vd)
18060 L - [2][4]

Clearance 1230 L/h - [2][4]

Metabolism Primarily by CYP3A4 - [1][2][4]

Excretion 57% urine, 30% feces - [2][4]
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Metabolism
Blonanserin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme

CYP3A4.[1][2][4] The main metabolic pathways include hydroxylation of the cyclooctane ring

and N-deethylation and N-oxidation of the piperazine ring.[2][4] Some of the metabolites, such

as the N-deethylated form, retain some pharmacological activity, although to a lesser extent

than the parent compound.[2]

Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of Blonanserin and

its deuterated analogue are proprietary and not publicly available. However, the general

methodologies can be inferred from the scientific literature.

General Synthesis Approach
The synthesis of Blonanserin is a multi-step process.[12] A common route involves the initial

synthesis of the core heterocyclic structure, 4-(4-fluorophenyl)-5,6,7,8,9,10-

hexahydrocycloocta[b]pyridin-2(1H)-one.[12] This intermediate is then chlorinated, typically

using an agent like phosphorus oxychloride, to form 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-

hexahydrocycloocta[b]pyridine.[12] The final step is a condensation reaction between this

chlorinated intermediate and N-ethylpiperazine to yield Blonanserin.[12] Purification is typically

achieved through recrystallization or column chromatography. The synthesis of Blonanserin-
d5 would follow a similar pathway, utilizing a deuterated N-ethylpiperazine precursor.
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General Synthetic Workflow for Blonanserin.

Receptor Binding Assay Methodology
Receptor binding affinities (Ki values) are typically determined through competitive radioligand

binding assays. This involves incubating a preparation of cell membranes expressing the

receptor of interest with a specific radiolabeled ligand that is known to bind to the receptor.
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Varying concentrations of the test compound (Blonanserin) are added to compete for binding

with the radioligand. The amount of bound radioactivity is then measured, and the

concentration of the test compound that inhibits 50% of the specific binding of the radioligand

(IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff

equation.

In Vivo Study Protocols
Preclinical in vivo studies often involve animal models to assess the antipsychotic-like activity

and potential side effects. For example, the efficacy of Blonanserin has been evaluated in

models of methamphetamine-induced hyperactivity in rats.[13] Clinical trial protocols for human

studies are designed to evaluate the safety and efficacy of the drug in patients with

schizophrenia. These protocols typically involve administering the drug over a defined period

(e.g., 8 weeks) and assessing changes in symptoms using standardized rating scales such as

the Positive and Negative Syndrome Scale (PANSS).[14][15] Dosing in these studies is

carefully controlled and monitored.[14][16]

Safety and Toxicology
Blonanserin is generally well-tolerated.[17][18] The oral LD₅₀ in mice is greater than 500 mg/kg.

[2] Common adverse effects can include extrapyramidal symptoms, though these are reported

to be less frequent than with some older antipsychotics.[18] Increases in prolactin levels have

also been observed.[15]

This technical guide provides a summary of the key technical data for Blonanserin-d5, with a

focus on the well-documented properties of its non-deuterated form, Blonanserin. This

information is intended to support researchers, scientists, and drug development professionals

in their work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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